2-Fluoro-5-methyl-4-(trifluoromethyl)benzylamine
Overview
Description
2-Fluoro-5-methyl-4-(trifluoromethyl)benzylamine is a fluorinated aromatic amine with a trifluoromethyl group and a methyl group on the benzene ring. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Bromination and Amination: The compound can be synthesized by first brominating 2-fluoro-5-methylbenzene to introduce a bromine atom at the desired position. Subsequent amination replaces the bromine with an amine group.
Nucleophilic Substitution: Another method involves the nucleophilic substitution of a suitable precursor with an amine group under controlled conditions.
Industrial Production Methods: Industrial production typically involves large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques are often employed to achieve industrial-scale synthesis.
Types of Reactions:
Oxidation: The compound can undergo oxidation to form the corresponding carboxylic acid.
Reduction: Reduction reactions can convert the compound to its corresponding amine.
Substitution: Electrophilic and nucleophilic substitution reactions are common, involving the trifluoromethyl and methyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents such as halogens (e.g., Br₂) and strong bases (e.g., NaOH) are employed.
Major Products Formed:
Oxidation: 2-Fluoro-5-methyl-4-(trifluoromethyl)benzoic acid.
Reduction: this compound.
Substitution: Various halogenated and alkylated derivatives.
Mechanism of Action
Target of Action
It’s known that similar compounds, such as 4-fluorobenzylamine, interact with the α- and γ-carboxyl groups of folic acid .
Mode of Action
It’s known that similar compounds, such as 4-fluorobenzylamine, react with the α- and γ-carboxyl groups of folic acid to yield 18 f-labeled folate . This suggests that 2-Fluoro-5-methyl-4-(trifluoromethyl)benzylamine might interact with its targets in a similar manner.
Biochemical Pathways
It’s known that similar compounds, such as 4-(trifluoromethyl)benzylamine, have been used in the synthesis of 3-[(2,4-dioxothiazolidin-5-yl)methyl]benzamide derivatives . This suggests that this compound might affect similar biochemical pathways.
Result of Action
It’s known that similar compounds, such as 4-fluorobenzylamine, are important building blocks for the synthesis of 18 f-labeled compounds .
Action Environment
It’s known that similar compounds, such as 4-fluorobenzylamine, are stored at ambient temperature , suggesting that this compound might have similar storage requirements.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand the interaction of fluorinated compounds with biological systems. Medicine: The compound is explored for its potential therapeutic properties, including its use in drug design and development. Industry: It is utilized in the production of specialty chemicals and materials due to its unique properties.
Comparison with Similar Compounds
2-Fluoro-4-(trifluoromethyl)benzylamine
2-Fluoro-5-(trifluoromethyl)benzylamine
2-Fluoro-3-methyl-4-(trifluoromethyl)benzylamine
Uniqueness: 2-Fluoro-5-methyl-4-(trifluoromethyl)benzylamine is unique due to its specific substitution pattern, which influences its chemical reactivity and physical properties. The presence of both a fluorine and a trifluoromethyl group on the benzene ring provides distinct electronic effects compared to similar compounds.
This compound's unique structure and properties make it a valuable tool in various scientific and industrial applications
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Properties
IUPAC Name |
[2-fluoro-5-methyl-4-(trifluoromethyl)phenyl]methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F4N/c1-5-2-6(4-14)8(10)3-7(5)9(11,12)13/h2-3H,4,14H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVXWFCFVRIODHK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C(F)(F)F)F)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F4N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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